molecular formula C26H31N5O3S B2866834 N-[4-(diethylamino)-2-methylphenyl]-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 1112375-07-1

N-[4-(diethylamino)-2-methylphenyl]-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2866834
CAS No.: 1112375-07-1
M. Wt: 493.63
InChI Key: AOHYUPRBVRWNAP-UHFFFAOYSA-N
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Description

This compound is a pyrimido[5,4-b]indole derivative featuring a sulfanyl acetamide side chain and a diethylamino-substituted phenyl group. Its core structure includes a pyrimidine ring fused to an indole scaffold, with a methoxy group at the 8-position and methyl groups at the 3- and 5-positions. The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting proteins or receptors such as Toll-like receptors (TLRs) due to similarities with reported TLR4 ligands .

Properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O3S/c1-7-31(8-2)17-9-11-20(16(3)13-17)27-22(32)15-35-26-28-23-19-14-18(34-6)10-12-21(19)29(4)24(23)25(33)30(26)5/h9-14H,7-8,15H2,1-6H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHYUPRBVRWNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)-2-methylphenyl]-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the chromane core, followed by the introduction of the benzoyl and benzyl groups through acylation and alkylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)-2-methylphenyl]-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-[4-(diethylamino)-2-methylphenyl]-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrimido[5,4-b]indole derivatives are a well-studied class of compounds with diverse bioactivities. Below is a comparative analysis of structurally related compounds:

Compound Name / ID Core Structure Substituents Key Functional Groups Molecular Weight (g/mol) Reported Bioactivity
Target Compound Pyrimido[5,4-b]indole 8-Methoxy, 3,5-dimethyl, N-[4-(diethylamino)-2-methylphenyl] Sulfanyl acetamide, diethylamino ~539.6 (calculated) TLR4 modulation (hypothesized)
N-(3,5-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-4-oxo-1,4-dihydro-2-pyrimidinyl}sulfanyl)acetamide Pyrimidine 3,5-Dimethoxyphenyl, 4-ethylphenyl sulfonyl Sulfonyl, sulfanyl acetamide ~557.7 (calculated) Not reported
N-(2,3-Dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimido[5,4-b]indole 3-(4-Ethoxyphenyl), N-(2,3-dimethylphenyl) Sulfanyl acetamide, ethoxy ~527.6 (calculated) Not reported
N-Isopentyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (Compound 27) Pyrimido[5,4-b]indole 3-Phenyl, N-isopentyl Sulfanyl acetamide, alkyl chain ~462.5 (reported) TLR4 agonist activity (IC₅₀ = 1.2 µM)
N-(tert-Butyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (Compound 32) Pyrimido[5,4-b]indole 3-Phenyl, N-(tert-butyl) Sulfanyl acetamide, bulky alkyl ~448.5 (reported) Moderate TLR4 activity (IC₅₀ = 8.5 µM)

Key Observations

Core Modifications: The target compound’s pyrimidoindole core is distinct from simpler pyrimidine derivatives (e.g., ), which lack the fused indole system. Substitution at the 3-position of the pyrimidoindole core (e.g., phenyl in Compound 27 vs. ethoxyphenyl in ) influences steric and electronic properties. The target compound’s 3,5-dimethyl groups may enhance metabolic stability compared to phenyl substituents.

Side Chain Variations: The diethylamino group in the target compound increases basicity and solubility compared to non-polar alkyl chains (e.g., isopentyl in Compound 27). This could improve pharmacokinetic profiles . Sulfonyl groups in vs.

Bioactivity: Compound 27 (N-isopentyl derivative) exhibits potent TLR4 agonist activity (IC₅₀ = 1.2 µM), while bulkier substituents (e.g., tert-butyl in Compound 32) reduce potency (IC₅₀ = 8.5 µM). The target compound’s diethylamino group may balance steric effects and electronic interactions, though experimental validation is needed .

Physicochemical Properties

  • Hydrogen Bonding : The sulfanyl acetamide moiety acts as a hydrogen bond acceptor, a feature shared with oxadiazole sulfanyl acetamides (e.g., ), which exhibit enzyme inhibition.

Research Findings and Gaps

  • TLR4 Specificity : Pyrimidoindole derivatives in show TLR4 selectivity over TLR2/7/9, suggesting the target compound may share this specificity.
  • Lack of Data : While structural analogs like and are well-characterized synthetically, their bioactivity data remain unreported, limiting direct comparisons.
  • Computational Predictions: Molecular docking studies (as in ) could predict the target compound’s binding affinity to TLR4, leveraging its diethylamino group for ionic interactions with aspartate residues.

Biological Activity

N-[4-(diethylamino)-2-methylphenyl]-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide (CAS Number: 1112375-07-1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H31N5O3SC_{26}H_{31}N_{5}O_{3}S, with a molecular weight of 493.6 g/mol. The structure features a pyrimidine-indole hybrid system linked to a diethylamino-substituted phenyl group, which may contribute to its biological activities.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that derivatives of pyrimidine and indole can inhibit cancer cell proliferation by modulating various signaling pathways involved in cell growth and apoptosis .

Antimicrobial Properties

Preliminary investigations suggest that the compound may possess antimicrobial activity. Similar compounds have shown efficacy against a range of bacterial and fungal pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in cancer and microbial metabolism. For instance, certain derivatives have been shown to inhibit protein kinases that play critical roles in tumor growth and progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Signal Transduction Modulation : The compound may interfere with signaling pathways such as MAPK/ERK or PI3K/Akt, which are crucial for cell survival and proliferation.
  • Apoptosis Induction : By activating pro-apoptotic factors or inhibiting anti-apoptotic proteins, the compound can promote programmed cell death in cancer cells.
  • Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties that can protect cells from oxidative stress-induced damage.

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds structurally related to this compound:

StudyFindings
Demonstrated significant inhibition of cancer cell lines by pyrimidine-indole derivatives.
Reported antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
Identified enzyme inhibition leading to reduced tumor growth in animal models.

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